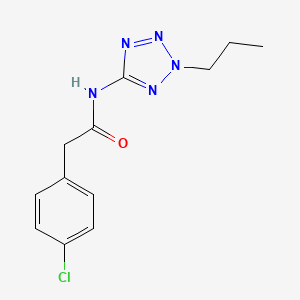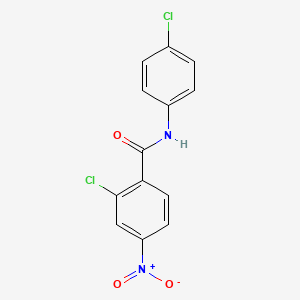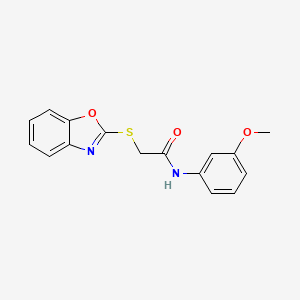![molecular formula C18H27NO4 B5552243 (4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)
(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of similar compounds involves crystallization in specific systems, like the monoclinic system for related compounds (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
- Compounds with similar molecular structures often exhibit complex configurations and can form intramolecular hydrogen bonds, contributing to their stability and conformation (Zhu, Shen, & Tang, 2008).
Chemical Reactions and Properties
- Photoreactions can significantly affect the chemical properties of related compounds. For instance, UV-Irradiation in specific conditions can lead to methoxylation and hydroxymethylation (Sugiyama, Yagi, Itō, & Sugimori, 1982).
Physical Properties Analysis
- The physical properties, such as crystal structure and hydrogen bonding patterns, are key to understanding the behavior of similar compounds. The compound may crystallize in various patterns and exhibit different degrees of disorder in its structure (Patterson, Glidewell, & Ferguson, 1998).
Wissenschaftliche Forschungsanwendungen
Bidentate Chelation-Controlled Asymmetric Synthesis
The compound's structural components have been utilized in the asymmetric synthesis of α-hydroxy esters, demonstrating the versatility of similar molecular frameworks in enantioselective chemical synthesis. This application highlights the use of chiral auxiliaries for the bidentate chelation-controlled alkylation of glycolate enolate, providing a pathway for the synthesis of stereochemically complex molecules (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
Photolysis and Unique Product Formation
Research on compounds with similar structural motifs has investigated the photolysis of phenyldisic acids, revealing evidence for unique product formation from discrete tautomers. This study underscores the reactivity of such compounds under UV light, leading to products that arise uniquely from specific tautomeric forms (R. Prager, Jason A. Smith, 1994).
Oxidative Alkenol Cyclization
The molecular framework is relevant to catalysis, as demonstrated by cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes. These complexes serve as catalysts for the oxidative cyclization of alkenols, a reaction important in the synthesis of cyclic organic molecules. This research provides insight into the utilization of similar structural elements for catalytic purposes, showcasing their potential in synthetic organic chemistry (M. Dönges, M. Amberg, G. Stapf, H. Kelm, U. Bergsträsser, J. Hartung, 2014).
Electrocatalytic Methoxylation
The chemical framework's relevance extends to electrocatalysis, where solid-supported bases have been used for in situ generation of supporting electrolytes from methanol. This innovative approach demonstrates the compound's potential application in developing novel electrolytic systems for organic synthesis, particularly in the methoxylation of sulfides (Toshiki Tajima, T. Fuchigami, 2005).
Methanol Oxidation on Copper Catalysts
In catalysis research, the oxidation of methanol to formaldehyde on Cu(110) catalysts has been studied, highlighting the compound's relevance in industrial chemistry. This work demonstrates the catalytic potential of copper surfaces preoxidized with oxygen, emphasizing the importance of surface chemistry in the selective oxidation of alcohols (I. Wachs, R. Madix, 1978).
Eigenschaften
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-23-10-8-18(14-21)7-2-9-19(13-18)17(22)11-15-3-5-16(12-20)6-4-15/h3-6,20-21H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUMKMNWEFDASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)CC2=CC=C(C=C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)


![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)